molecular formula C23H23FN4O2 B2810672 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1251633-85-8

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2810672
CAS No.: 1251633-85-8
M. Wt: 406.461
InChI Key: UJTBQXDBWQOGIR-UHFFFAOYSA-N
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Description

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a dihydroisoquinoline moiety with a pyrimidine ring, linked through an ether bond to an acetamide group substituted with a fluorinated phenyl ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:

    Formation of the dihydroisoquinoline moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Synthesis of the pyrimidine ring: The pyrimidine ring can be synthesized via a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the dihydroisoquinoline and pyrimidine rings: This step involves the formation of an ether bond between the two rings, typically using a nucleophilic substitution reaction.

    Introduction of the acetamide group: The acetamide group can be introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.

    Fluorination of the phenyl ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the dihydroisoquinoline moiety to form the corresponding isoquinoline derivative.

    Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide: Similar structure but lacks the fluorine atom on the phenyl ring.

    2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-chloro-2-methylphenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-bromo-2-methylphenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom on the phenyl ring in 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it unique compared to its non-fluorinated or differently halogenated analogs.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c1-15-7-8-19(24)12-20(15)26-21(29)14-30-22-11-16(2)25-23(27-22)28-10-9-17-5-3-4-6-18(17)13-28/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTBQXDBWQOGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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